molecular formula C16H24N2O2 B5314803 1-Cyclohexyl-3-[2-(2-methoxyphenyl)ethyl]urea

1-Cyclohexyl-3-[2-(2-methoxyphenyl)ethyl]urea

Cat. No.: B5314803
M. Wt: 276.37 g/mol
InChI Key: FIYYDDKFIVDCTP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[2-(2-methoxyphenyl)ethyl]urea is an organic compound with the molecular formula C16H24N2O2. It is characterized by a cyclohexyl group attached to a urea moiety, which is further connected to a 2-(2-methoxyphenyl)ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-[2-(2-methoxyphenyl)ethyl]urea typically involves the reaction of cyclohexylamine with 2-(2-methoxyphenyl)ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-[2-(2-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclohexyl-3-[2-(2-methoxyphenyl)ethyl]urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[2-(2-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

  • 1-Cyclohexyl-3-(2-methoxyphenyl)urea
  • 1-Cyclohexyl-3-(2-methylphenyl)urea
  • 1-Cyclohexyl-3-(2-chlorophenyl)urea

Comparison: 1-Cyclohexyl-3-[2-(2-methoxyphenyl)ethyl]urea is unique due to the presence of the 2-(2-methoxyphenyl)ethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable subject of study .

Properties

IUPAC Name

1-cyclohexyl-3-[2-(2-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-20-15-10-6-5-7-13(15)11-12-17-16(19)18-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYYDDKFIVDCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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